molecular formula C17H18FN3O B2384718 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 2034250-40-1

4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2384718
CAS No.: 2034250-40-1
M. Wt: 299.349
InChI Key: OHVWHNPLAXCEMH-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that features a fluorinated benzamide moiety linked to a pyrrolidine ring, which is further substituted with a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-((1-(pyridin-3-yl)pyrrolidin-2-yl)methyl)benzamide
  • 4-fluoro-N-((1-(pyridin-4-yl)pyrrolidin-2-yl)methyl)benzamide
  • 4-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide

Uniqueness

4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins .

Properties

IUPAC Name

4-fluoro-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-14-8-6-13(7-9-14)17(22)20-12-15-4-3-11-21(15)16-5-1-2-10-19-16/h1-2,5-10,15H,3-4,11-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVWHNPLAXCEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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